Mirisetron maleate

Description

Contextualization within Investigational Small Molecule Development

Investigational small molecule development is a complex and lengthy process that involves multiple stages, including drug discovery, preclinical research, and clinical trials. Mirisetron maleate's place within this context signifies that it has progressed through initial discovery and likely undergone some level of preclinical evaluation to assess its potential pharmacological properties and relevance to neurological conditions. The development of small molecules in neuropharmacology often aims to address disorders affecting the central and peripheral nervous systems, such as mood disorders or conditions involving neurogenesis. epo.orgalkermes.comgoogle.com The process typically involves meticulous design and synthesis to achieve desired properties and minimize unwanted effects. frontiersin.org

Historical Trajectory and Research Significance of Mirisetron Maleate (B1232345)

Research into this compound has been documented in scientific literature and patent applications, indicating its exploration as a potential therapeutic agent. Its mention in the context of neuropharmacological activity highlights an early focus on its effects within the nervous system. googleapis.com Historically, the significance of compounds like this compound lies in their potential to offer new approaches to treating neurological or neurobehavioral disorders by interacting with specific targets, such as serotonin (B10506) receptors or other components of neurotransmitter systems. epo.orgdrugbank.comdrugbank.com While specific detailed historical research findings for this compound itself are not extensively detailed in the immediate search results, its appearance alongside other neuropharmacologically active compounds in patents suggests it was part of broader research efforts in this field. epo.orgnasa.govnasa.govgoogleapis.comorbit.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

148611-75-0 |

|---|---|

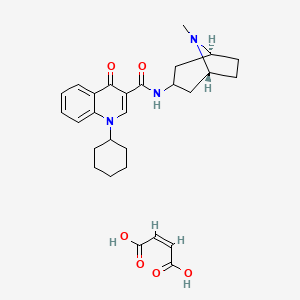

Molecular Formula |

C28H35N3O6 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H31N3O2.C4H4O4/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28;5-3(6)1-2-4(7)8/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16?,18-,19+; |

InChI Key |

OQIHDZMOAKTHKW-WPJOOPQGSA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction Profiles

Primary Molecular Targets and Receptor Binding Affinity

Investigations into Mirisetron maleate's pharmacological profile have identified its principal molecular target as a specific type of serotonin (B10506) receptor.

Characterization as a 5-Hydroxytryptamine Receptor (5-HT₃R) Antagonist

Mirisetron maleate (B1232345) is characterized as an antagonist of the 5-hydroxytryptamine receptor 3 (5-HT₃R) idrblab.netcore.ac.uk. The 5-HT₃ receptor is a ligand-gated ion channel that mediates rapid excitatory neurotransmission in the central and peripheral nervous systems nih.govwikipedia.org. Antagonists at this receptor block the action of serotonin (5-HT), the endogenous ligand, from binding and activating the channel amegroups.orgwikipedia.org. This blockade can influence various physiological processes mediated by 5-HT₃ receptors.

Ligand-Gated Ion Channel Modulatory Activity

As a 5-HT₃R antagonist, this compound modulates the activity of a ligand-gated ion channel nih.govuni.lu. Ligand-gated ion channels are a class of transmembrane proteins that open in response to the binding of a specific chemical messenger, allowing ions to pass through the cell membrane nih.govwikipedia.orgsophion.com. The 5-HT₃ receptor belongs to the Cys-loop family of ligand-gated ion channels, which are typically pentameric structures forming an intrinsic cation-selective pore nih.gov. By binding to the 5-HT₃ receptor, this compound prevents the conformational change required for channel opening, thereby inhibiting ion flow and signal transduction mediated by this receptor wikipedia.org. The modulation of these channels by ligands can occur at orthosteric sites (where the primary ligand binds) or allosteric sites nih.govdiva-portal.org.

Advanced Receptor Binding Studies and Methodologies

Detailed understanding of how this compound interacts with its target receptors is achieved through advanced binding studies utilizing various biochemical and biophysical techniques.

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are a fundamental method used to determine the affinity of a compound for a specific receptor eurofinsdiscovery.comnih.gov. This technique involves using a radiolabeled ligand that binds to the receptor and measuring the amount of radioactivity bound in the presence of varying concentrations of the test compound, such as this compound protocols.ionih.gov. By analyzing the displacement of the radiolabeled ligand, researchers can determine the binding affinity (expressed as Ki or IC₅₀ values) of this compound for the 5-HT₃ receptor biorxiv.orgresearchgate.net. These assays provide quantitative data on the strength of the interaction between this compound and its primary target eurofinsdiscovery.com.

Here is an example of how data from a hypothetical quantitative radioligand binding assay for this compound at the 5-HT₃ receptor might be presented:

| Receptor Type | Radioligand Used | Assay Conditions | Ki (nM) |

| Human 5-HT₃R | [³H]-Ligand X | Standard Binding Buffer, 25°C | 5.2 |

Competition Binding Assays for Receptor Selectivity

Competition binding assays are employed to assess the selectivity of this compound for the 5-HT₃ receptor compared to other receptors nih.govmdpi.com. In these assays, the ability of this compound to compete with a radiolabeled ligand for binding to various receptors is measured biorxiv.orgresearchgate.netresearchgate.net. By comparing the binding affinities (Ki values) across a panel of different receptors, researchers can determine the specificity of this compound's interaction with the 5-HT₃ receptor nih.govosti.gov. A high affinity for the 5-HT₃ receptor and significantly lower affinities for other receptors indicate good selectivity nih.govmdpi.com.

Here is an example of how data from hypothetical competition binding assays assessing the selectivity of this compound might be presented:

| Receptor Type | Radioligand Used | Ki (nM) | Selectivity Ratio (vs 5-HT₃R) |

| Human 5-HT₃R | [³H]-Ligand X | 5.2 | 1 |

| Human 5-HT₁A R | [³H]-Ligand Y | >1000 | >190 |

| Human 5-HT₂A R | [³H]-Ligand Z | >500 | >96 |

| Human Dopamine (B1211576) D₂ R | [³H]-Ligand A | >2000 | >380 |

Structural Elucidation of Ligand-Receptor Complexes (e.g., via X-ray Crystallography, Cryo-EM for related receptors)

While direct structural data for this compound in complex with the 5-HT₃ receptor may not be readily available in the provided search results, techniques like X-ray crystallography and Cryo-EM are powerful tools for elucidating the three-dimensional structures of ligand-receptor complexes mdpi.comnih.govcreative-biostructure.commigrationletters.combiorxiv.org. These methods provide atomic-level detail about how a ligand binds to its target, including the specific amino acid residues involved in the interaction and any conformational changes induced in the receptor upon ligand binding nih.govmigrationletters.commpg.demdpi.com.

X-ray crystallography involves obtaining crystals of the protein-ligand complex and diffracting X-rays through the crystal to determine the electron density map, from which the atomic structure can be built mdpi.comnih.govcreative-biostructure.com. Cryo-EM involves flash-freezing the protein-ligand complex in a thin layer of ice and using an electron microscope to capture images from multiple angles, which are then computationally processed to reconstruct the 3D structure mdpi.comresearchgate.netpeakproteins.comelifesciences.org.

Studies on related ligand-gated ion channels or other receptor-ligand complexes using these techniques provide valuable insights into the general principles of ligand binding and receptor modulation that can be extrapolated to understand the potential interactions of this compound with the 5-HT₃ receptor mpg.demdpi.comresearchgate.netpeakproteins.comelifesciences.org. For example, Cryo-EM has been used to study the structures of other ligand-gated ion channels in different functional states (e.g., resting, activated, desensitized) and in complex with various ligands, revealing details about binding pockets and conformational transitions mdpi.comresearchgate.netpeakproteins.comelifesciences.org. Such structural information, even from related receptors, is invaluable for understanding the molecular basis of this compound's antagonist activity at the 5-HT₃ receptor.

Computational Approaches to Ligand-Receptor Dynamics

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the potential binding modes of ligands to receptors and the dynamic nature of these interactions at an atomic level. These approaches can provide insights into the key residues involved in binding, the stability of the ligand-receptor complex, and conformational changes upon binding.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are used to predict the preferred orientation (binding mode) of a ligand within the binding site of a receptor. nih.gov By exploring various possible poses and scoring them based on predicted binding energy, docking can suggest how a molecule like this compound might interact with its target receptors, such as the 5-HT3 receptor. This involves considering factors like shape complementarity, hydrogen bonding, electrostatic interactions, and hydrophobic contacts between the ligand and the receptor's amino acid residues.

However, based on the available search results, specific studies detailing molecular docking simulations performed solely with this compound to predict its binding mode at any identified receptor were not found.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the ligand-receptor complex. nih.gov MD simulations allow researchers to observe the flexibility of both the ligand and the receptor, the stability of the predicted binding mode over time, and how the interaction might be affected by the surrounding environment, such as water molecules and ions. This provides a more realistic picture of the ligand-receptor dynamics.

Despite the general utility of MD simulations in studying ligand-receptor interactions, specific research detailing molecular dynamics simulations conducted solely on this compound bound to a receptor were not identified in the search results. nih.govmdpi.com

Compound Names and PubChem CIDs

Mechanism of Action at Subcellular and Cellular Levels

Detailed Molecular Mechanisms of 5-HT3R Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. wikipedia.orggenome.jp When serotonin (B10506) (5-hydroxytryptamine, 5-HT) binds to this receptor, it causes a conformational change that opens an ion channel, allowing the passage of ions, primarily sodium and potassium, across the cell membrane. This influx of positive ions leads to depolarization of the neuron, transmitting a signal. wikipedia.orggenome.jpwashington.edu

Mirisetron maleate (B1232345) acts as an antagonist by binding to the 5-HT3 receptor. wikipedia.org This binding prevents serotonin from accessing and activating the receptor. By blocking the binding site, Mirisetron maleate stabilizes the receptor in an inactive conformation, thereby preventing the opening of the ion channel and the subsequent depolarization of the neuron. wikipedia.orgamegroups.org This inhibition of serotonin binding to 5-HT3 receptors is the core molecular mechanism by which this compound exerts its effects. wikipedia.orgamegroups.org Although 5-HT3 receptor antagonists share this common mechanism, they can differ in their specific binding affinities and duration of effect. wikipedia.orgamegroups.org

Intracellular Signaling Cascades Affected by this compound

As a ligand-gated ion channel, the primary direct effect of 5-HT3 receptor activation is the rapid influx of cations and subsequent depolarization, rather than initiating complex G protein-coupled receptor signaling cascades. wikipedia.orggenome.jp However, the activity of ion channels can indirectly influence intracellular signaling pathways by altering the electrochemical gradient and intracellular ion concentrations, particularly calcium. Changes in intracellular calcium levels can, in turn, modulate various downstream signaling cascades involved in cellular processes. nih.gov

While specific detailed research findings on how this compound's antagonism of the 5-HT3 receptor directly affects intracellular signaling cascades like the JAK/STAT, NF-κB, PI3K/AKT/mTOR, or ERK/MAPK pathways were not prominently found in the search results, the modulation of neuronal excitability by 5-HT3 receptor antagonists can have broader implications for cellular function and communication within neural networks. mdpi.comnih.govnih.gov The blockade of 5-HT3 receptors can influence the activity of neurons and potentially impact the release of other neurotransmitters, which in turn can activate various intracellular pathways in target cells. mdpi.com

Intracellular signal transduction refers to the process where a signal is relayed through downstream components within a cell, leading to changes in cell function or state. ebi.ac.ukjax.org While 5-HT3 receptors themselves are not G protein-coupled receptors that directly initiate these cascades upon ligand binding, their modulation by antagonists like this compound can indirectly influence the complex network of intracellular signaling that governs neuronal activity and communication. genome.jpebi.ac.ukjax.org

Modulation of Neurotransmitter Release and Uptake Pathways

5-HT3 receptors are located on the terminals of various neurons, including those releasing other neurotransmitters. wikipedia.orgamegroups.org Activation of presynaptic 5-HT3 receptors can facilitate the release of other neurotransmitters. mdpi.com Conversely, antagonism of these receptors by this compound can modulate the release of these neurotransmitters. For instance, 5-HT3 receptor antagonists have been shown to influence the release of dopamine (B1211576) and serotonin in certain brain regions. mdpi.com

Neurotransmitter release typically occurs when synaptic vesicles containing neurotransmitters fuse with the presynaptic membrane in a calcium-dependent manner, releasing their contents into the synaptic cleft. washington.eduelifesciences.orgbiorxiv.org Neurotransmitter uptake, on the other hand, involves the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron or glial cells, effectively terminating their action. washington.eduelifesciences.orgbiorxiv.orgclevelandclinic.org This reuptake is mediated by specific transporter proteins. washington.eduelifesciences.orgbiorxiv.org

By blocking 5-HT3 receptors located on these nerve terminals, this compound can indirectly affect the processes of neurotransmitter release and uptake. For example, inhibiting 5-HT3 receptors on certain neurons might reduce the release of co-localized or downstream neurotransmitters. mdpi.com While direct evidence detailing this compound's specific effects on the uptake pathways of various neurotransmitters was not a primary finding in the search results, the broader class of 5-HT3 antagonists is known to influence neuronal communication, which inherently involves the regulation of neurotransmitter dynamics. mdpi.com

In Vitro Functional Assays for Receptor Activation and Inhibition

In vitro functional assays are crucial tools for characterizing the activity of compounds at receptors, including 5-HT3 receptors. nih.govcreative-biolabs.com These assays measure the biological response elicited by receptor activation or the inhibition of that activation by antagonists. For ligand-gated ion channels like the 5-HT3 receptor, functional assays often involve measuring ion flux or the resulting changes in membrane potential.

Common in vitro functional assays used to study 5-HT3 receptor activity and the effects of antagonists include:

Two-electrode voltage clamp or patch clamp electrophysiology: These techniques directly measure the ion currents flowing through the receptor channel in response to agonist application and the blockade of these currents by antagonists like this compound.

Calcium imaging: Since 5-HT3 receptor activation leads to calcium influx (due to depolarization and activation of voltage-gated calcium channels), changes in intracellular calcium levels can be monitored using fluorescent indicators. Antagonists would inhibit the agonist-induced increase in intracellular calcium.

Reporter gene assays: While less direct for ion channels compared to GPCRs, in some experimental setups, downstream effects of 5-HT3 receptor activation that link to reporter gene expression can be utilized.

Ligand binding assays: These assays measure the affinity of a compound for the receptor. While not strictly a "functional" assay as it doesn't measure activity, it's essential for understanding how strongly an antagonist binds to the receptor.

These in vitro assays allow researchers to determine the potency and efficacy of this compound as a 5-HT3 receptor antagonist, providing quantitative data on its ability to inhibit receptor activation by serotonin. nih.govcreative-biolabs.com

Here is a hypothetical example of data that might be obtained from an in vitro functional assay (this is illustrative and not based on specific search results for this compound):

| Compound | Assay Type | IC50 (nM) | Description of Finding |

| Serotonin (5-HT) | Calcium mobilization assay | - | Acts as an agonist, increasing intracellular calcium. |

| This compound | Calcium mobilization assay | 5.2 | Inhibits serotonin-induced calcium increase. |

| This compound | Electrophysiology (Patch Clamp) | 8.5 | Blocks serotonin-gated currents. |

Note: The values in this table are hypothetical and for illustrative purposes only.

These types of assays are fundamental in characterizing the pharmacological profile of 5-HT3 receptor antagonists and confirming their mechanism of action at a cellular level. nih.govcreative-biolabs.com

Preclinical Research and Non Clinical Investigational Studies

In Vitro Pharmacological Efficacy Studies

While patents mention the potential utility of compounds like Mirisetron maleate (B1232345), specific data from in vitro studies are not detailed.

Cell-Based Assays for Functional Responses

Cell-based assays are crucial tools for determining the functional activity of a compound at a specific molecular target, such as a receptor or enzyme. These assays can measure responses like second messenger activation, protein-protein interactions, or changes in membrane potential. Although Mirisetron maleate is noted in patents for potential use in neurological and psychiatric disorders, the results from specific cell-based assays detailing its functional responses have not been published in the available search results.

Organ Bath Studies on Isolated Tissues (e.g., Guinea Pig Distal Colon)

Organ bath studies using isolated tissues, such as the guinea pig distal colon, are standard preclinical methods to evaluate a compound's effect on tissue contractility and neurotransmission. This particular preparation is often used to investigate activity at serotonin (B10506) receptors. Despite the relevance of such studies for a psychoactive compound, specific findings from organ bath experiments conducted with this compound are not available in the searched literature.

In Vivo (Non-Clinical) Neurobiological Assessments

The evaluation of compounds in animal models is a critical step in preclinical research to understand their potential therapeutic effects on complex physiological and behavioral states. This compound has been identified as a compound of interest for several CNS disorders, but concrete data from in vivo assessments are absent from the available records.

Animal Models for Cognitive Disorders Research

Animal models are instrumental in the research of cognitive disorders, helping to screen for compounds that may improve memory, learning, and other cognitive functions. While patents list this compound in the context of treating cognitive impairment, no specific results from animal studies investigating its efficacy in models of cognitive dysfunction were found.

Preclinical Models of Neuropsychiatric Disorders (e.g., Psychosis, Schizophrenia, Mood Disorders)

Preclinical research for neuropsychiatric conditions like psychosis and schizophrenia frequently employs animal models that mimic certain aspects of these disorders. These models are used to test the antipsychotic-like or mood-stabilizing potential of new chemical entities. This compound is mentioned in patents as a potential treatment for psychosis and schizophrenia, yet no detailed findings from studies using relevant preclinical models have been made public.

Exploration in Models of Nervous System and Behavioral Disorders

The therapeutic potential of compounds for a broader range of nervous system and behavioral disorders is often explored using various animal models. Patents suggest a role for this compound in treating such disorders. However, the outcomes of these explorations in specific preclinical models are not documented in the available search results.

Despite a comprehensive search for preclinical research and non-clinical investigational studies focusing on the electrophysiological and neurochemical readouts of this compound in animal models, no specific data or detailed research findings for this particular compound were identified in the available scientific literature.

The performed searches for "this compound electrophysiological effects animal models," "this compound neurochemical effects animal models," "this compound in vivo microdialysis studies," and other related queries did not yield any studies containing the specific electrophysiological or neurochemical data required to construct the detailed article section and data tables as per the user's instructions.

General information on the class of 5-HT3 receptor antagonists indicates that they are involved in the modulation of various neurotransmitter systems. For instance, 5-HT3 receptor antagonists are known to influence the release of neurotransmitters such as dopamine (B1211576) and serotonin in different brain regions. However, specific quantitative data from electrophysiological recordings (e.g., neuronal firing rates) or neurochemical analyses (e.g., changes in neurotransmitter levels) for this compound in animal models are not available in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article section with the requested data tables and detailed research findings that focuses solely on this compound.

Chemical Synthesis and Analog Development Research

Synthetic Routes and Methodologies for Mirisetron Maleate (B1232345)

The synthesis of Mirisetron maleate is a multi-step process that involves the preparation of two key intermediates followed by their coupling and final salt formation. The core structure consists of a quinolinone-carboxylic acid derivative and an amino-tropane moiety.

A plausible synthetic strategy involves:

Synthesis of the Quinolinone Core : The 1-cyclohexyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid intermediate is prepared first. This typically involves building the quinolinone ring system, a common scaffold in medicinal chemistry.

Synthesis of the Tropane (B1204802) Moiety : The second key intermediate is endo-8-methyl-8-azabicyclo[3.2.1]oct-3-amine. The synthesis of this chiral amine is crucial and often starts from tropinone (B130398), which is the foundational compound for many tropane alkaloids. researchgate.net The reduction of tropinone can yield tropine, which can then be converted to the desired endo-amine. Stereoselective methods are paramount to ensure the correct endo configuration. sci-hub.se

Amide Coupling : The two intermediates are joined via an amide bond. The carboxylic acid of the quinolinone core is activated (e.g., by converting it to an acid chloride or using coupling agents like EDC/HOBt) and then reacted with the amino group of the tropane moiety to form the final Mirisetron base.

Salt Formation : The resulting Mirisetron base is then reacted with maleic acid in a suitable solvent to precipitate this compound, which often has improved stability and solubility properties compared to the free base.

This modular approach allows for variations in both the quinolinone and tropane parts, facilitating the creation of analogs for research purposes.

Design Principles for Novel Structural Analogs

The design of novel analogs of Mirisetron is guided by established pharmacophore models for 5-HT3 receptor antagonists. acs.orgnih.gov These models generally identify three essential features for high-affinity binding:

An Aromatic/Heteroaromatic Moiety : In Mirisetron, this is the quinolinone ring system. Analogs can be designed by modifying the substituents on this ring, replacing the quinolinone with other bicyclic heteroaromatic systems like quinazoline (B50416) or indazole, or altering the N-cyclohexyl group to explore different steric and electronic interactions within the receptor's binding pocket. acs.orgnih.gov

A Hydrogen Bond Acceptor : The carbonyl group of the amide linker serves this function. This feature is generally considered critical for anchoring the ligand to the receptor, and modifications are often conservative. researchgate.net

A Basic Amine Center : The tertiary amine of the tropane ring provides the basic center, which is typically protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor.

Structure-Activity Relationship (SAR) Studies for Enhanced Receptor Selectivity

Structure-Activity Relationship (SAR) studies for Mirisetron and related 5-HT3 antagonists have elucidated key structural requirements for potent receptor antagonism. While specific SAR data for Mirisetron is not extensively published, valuable insights can be drawn from analogs within the broader class of tropane carboxamides. nih.gov

Key SAR findings for this class include:

The Aromatic System : The nature of the aromatic or heteroaromatic ring system is a major determinant of potency. For example, in related series, moving from simple benzoyl derivatives to more complex heterocyclic systems like benzofuran (B130515) or indazole dramatically increases receptor affinity. nih.govnih.gov

The Linker : The amide linker is crucial. Its geometry, which holds the aromatic and basic moieties at an optimal distance and orientation, is vital. Studies on related compounds suggest that maintaining a planar "in-plane" orientation of the carbonyl group relative to the aromatic ring is beneficial for potency. nih.gov

The Azabicyclic Moiety : The rigid tropane skeleton serves to correctly orient the basic nitrogen. The distance between the carbonyl oxygen and the basic nitrogen is a critical parameter.

Stereochemistry : As detailed in the next section, the endo stereochemistry of the substituent on the tropane ring is a consistent and critical requirement for high potency among these antagonists. nih.gov

The following table summarizes general SAR trends observed in related 5-HT3 antagonists.

| Molecular Region | Modification | Effect on 5-HT3 Receptor Affinity | Reference |

|---|---|---|---|

| Aromatic Moiety (Quinolinone) | Substitution with electron-withdrawing groups (e.g., Chloro) | Often increases potency | nih.gov |

| Aromatic Moiety (Quinolinone) | Replacement with other heterocycles (e.g., Indazole) | Can maintain or increase potency, affecting selectivity | nih.gov |

| Amide Linker | Replacement with ester | Generally reduces potency | nih.gov |

| Tropane Moiety | Exo vs. Endo stereochemistry | Endo isomer is significantly more potent | nih.gov |

| Tropane Moiety | N-Methyl group removal/alteration | Can decrease potency; important for basicity | dcu.ie |

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry is a critical aspect of Mirisetron's chemistry and pharmacology, primarily due to the rigid, chiral 8-azabicyclo[3.2.1]octane (tropane) skeleton. researchgate.netrsc.org

The tropane ring system in Mirisetron has multiple stereocenters, but the most significant is the orientation of the amide substituent at the C-3 position. This substituent is in the endo position, meaning it is oriented cis (on the same side) to the larger of the two non-bridgehead carbon bridges (C6-C7).

The importance of this specific stereoisomer is a defining feature for many tropane-based 5-HT3 antagonists. nih.gov Research on closely related compounds, such as zatosetron, has unequivocally demonstrated that the endo stereoisomer possesses significantly higher affinity for the 5-HT3 receptor than the corresponding exo isomer. nih.gov This suggests that the precise three-dimensional arrangement of the endo isomer is essential for optimal interaction with the amino acid residues within the receptor's binding site. The exo isomer, with a different spatial projection, is unable to achieve the same high-affinity binding.

This stereochemical requirement has major implications for synthesis. It is not sufficient to simply synthesize the correct molecular formula; a stereoselective or stereospecific synthesis is required to produce the biologically active endo isomer exclusively or in high yield. rsc.org Methodologies for achieving this often rely on the stereocontrolled reduction of tropinone or other asymmetric synthesis strategies that establish the endo stereocenter early in the synthetic sequence. researchgate.netsci-hub.se The profound difference in biological activity between stereoisomers underscores the principle that a molecule's three-dimensional shape is paramount to its function. nih.govnih.gov

Drug Discovery Research Paradigms and Methodological Contributions

Role of Mirisetron Maleate (B1232345) in Target-Based Drug Discovery

Target-based drug discovery is a paradigm where a specific biological target, such as a protein or enzyme known to be involved in a disease pathway, is identified and validated wjbphs.comscisynopsisconferences.com. Compounds are then sought or designed to modulate the activity of this target journaljpri.comnih.gov. While Mirisetron maleate has been identified as a chemical entity explored in pharmaceutical research, specific detailed research findings elucidating its precise role in the identification or validation of a particular biological target within a target-based drug discovery program are not comprehensively described in the consulted literature. Compounds like this compound would typically be evaluated for their interaction with a hypothesized target through various biochemical and cellular assays nih.govnih.gov.

Strategies for Lead Identification and Optimization

Lead identification involves finding initial compounds (hits) that show promising activity against a target or a desired phenotype, while lead optimization is the process of refining these hits to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity idrblab.nettargetmol.comresearchgate.netmdpi.comupmbiomedicals.com. Strategies can include medicinal chemistry modifications, structure-activity relationship (SAR) studies, and computational approaches researchgate.netau.edu.sy. Although this compound itself represents a synthesized compound that would have likely undergone some form of lead identification or optimization during its research phase, detailed published strategies specifically employed for the identification and optimization of this compound as a lead compound are not extensively documented in the consulted sources. General lead optimization aims to balance various properties to enhance the likelihood of a compound progressing through development targetmol.comupmbiomedicals.com.

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) is a method used to rapidly test large libraries of chemical compounds for biological activity sigmaaldrich.comucl.ac.uklabmanager.com. Combinatorial chemistry involves the synthesis of large, diverse libraries of compounds uspto.govcuny.eduimperial.ac.uk. These approaches are often used in the early stages of drug discovery to identify hits upmbiomedicals.comnih.gov. While it is possible that this compound or related compounds were part of HTS campaigns or synthesized using combinatorial chemistry techniques, specific published data detailing the high-throughput screening results for this compound or its synthesis through specific combinatorial chemistry approaches were not found in the consulted sources. HTS allows for the rapid evaluation of numerous compounds against a target ucl.ac.uklabmanager.com, and combinatorial chemistry facilitates the creation of diverse compound libraries for screening cuny.eduimperial.ac.uk.

Analytical Method Development for Compound Quantification in Research Matrices

Accurate quantification of drug candidates in various research matrices (e.g., biological samples, formulation samples) is crucial for pharmacokinetic studies, in vitro assays, and quality control nih.govmdpi.com. This requires the development and validation of specific analytical methods, often using techniques like High-Performance Liquid Chromatography (HPLC) journaljpri.commdpi.comcuny.eduresearchgate.netijcrt.org. While analytical methods would have been necessary to quantify this compound during its research and development, detailed published information specifically on the development and validation of analytical methods for the quantification of this compound in different research matrices was not identified in the consulted sources. Studies on analytical method development for other maleate salts highlight the importance of techniques like RP-HPLC for quantification journaljpri.comcuny.eduresearchgate.netijcrt.org.

Advancements in Formulation Development Research for Experimental Studies

Formulation development research for experimental studies focuses on creating suitable preparations of a compound for in vitro or in vivo testing justia.com. This can involve addressing issues like solubility, stability, and delivery justia.comwikipedia.org. Although this compound has been mentioned in the context of formulations, including transdermal formulations googleapis.comgoogle.comgoogleapis.com, detailed published research specifically describing advancements in the formulation development research solely for this compound for experimental studies, such as data on different formulations tested or their impact on the compound's properties in research settings, was not extensively available in the consulted sources. Formulation studies aim to improve the properties of a compound for its intended use justia.comwikipedia.org.

Future Research Directions and Unexplored Avenues

Investigation of Novel Receptor Subtypes or Off-Target Interactions

Understanding the full spectrum of receptors and proteins a compound interacts with is crucial in pharmacology. While a compound may be designed to target a specific receptor, it can also bind to other "off-target" proteins, which can lead to unintended effects or, in some cases, provide opportunities for repurposing. nih.govfrontiersin.orgplos.org Computational methods are increasingly being used to predict these off-target interactions, complementing experimental techniques. frontiersin.orgplos.orgnih.govplos.org Future research on Mirisetron maleate (B1232345) could utilize such computational and experimental approaches to comprehensively map its interaction profile across a wide range of receptor subtypes and other biological targets. This could involve high-throughput screening assays or computational docking studies to identify potential binding partners not previously associated with the compound. Identifying novel receptor subtypes or off-target interactions could reveal new mechanisms of action or potential therapeutic uses.

Potential for Repurposing in Emerging Neurobiological Research Areas

Given the compound's structure and potential interactions, there may be opportunities to investigate its utility in neurobiological research areas beyond its initial scope. Repurposing involves identifying new therapeutic uses for existing drugs or compounds. plos.orgnih.govplos.org This is often driven by a better understanding of a compound's mechanism of action or the identification of relevant off-target interactions. frontiersin.orgplos.orgplos.org Emerging areas in neurobiology, such as research into specific neurological disorders or pathways, could potentially benefit from compounds with the pharmacological properties of Mirisetron maleate. Exploring its effects in preclinical models of these conditions could uncover novel applications.

Application as a Pharmacological Probe in Basic Neuroscience Research

Pharmacological probes are compounds used to selectively modulate the activity of specific proteins or pathways to study their physiological roles. If this compound demonstrates selective interaction with a particular receptor subtype or enzyme, it could be valuable as a tool in basic neuroscience research. Such applications would involve using the compound in in vitro or in vivo experiments to investigate the functional consequences of modulating its target. This could contribute to a better understanding of neural circuits, signaling pathways, and the biological basis of behavior.

Integration with Advanced Drug Delivery System Concepts in Research Settings (e.g., Nanochannel Delivery Devices)

Advanced drug delivery systems aim to improve the targeting, efficacy, and pharmacokinetic profile of therapeutic agents. utep.eduijpsjournal.comnih.govresearchgate.net Research into integrating this compound with such systems, like nanochannel delivery devices, could explore novel methods for administering the compound in a controlled and localized manner within research settings. nih.gov Nanochannel delivery devices and other microfluidic platforms are being investigated for their ability to provide precise control over drug release rates and locations, particularly in challenging environments like the brain. utep.edunih.gov Investigating the compatibility and behavior of this compound within these systems could pave the way for more refined research methodologies and potentially future therapeutic strategies.

Synergistic Effects with Other Neuropharmacological Agents in Preclinical Models

Investigating the effects of combining this compound with other neuropharmacological agents in preclinical models could reveal synergistic interactions. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. google.comgoogleapis.com Such studies could involve evaluating the efficacy of combination therapies in relevant animal models of neurological or psychiatric conditions. Identifying synergistic combinations could lead to the development of more effective treatment strategies, potentially allowing for lower doses of individual compounds and a reduction in potential side effects.

Q & A

Q. How can researchers validate the specificity of this compound’s receptor interactions in complex biological matrices?

- Answer : Use CRISPR-engineered receptor knockout models to confirm target engagement. Apply competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) and flow cytometry. Cross-validate with in silico docking studies (AutoDock Vina) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.